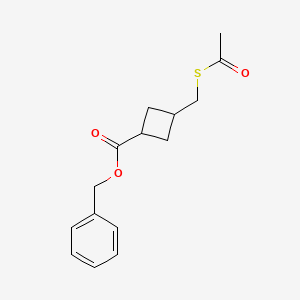
Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with the molecular formula C29H33NO5 and a molecular weight of 475.58 g/mol This compound is characterized by its unique structure, which includes a hydroxydiphenylmethyl group and a dibutanoate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate typically involves multiple steps, starting with the preparation of the hydroxydiphenylmethyl intermediate. This intermediate is then reacted with a suitable azanediyl compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .
Applications De Recherche Scientifique
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxydiphenylmethyl group may play a crucial role in binding to these targets, while the ester linkages facilitate the compound’s stability and solubility. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:
- 4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
- Other hydroxydiphenylmethyl derivatives and azanediyl compounds
Uniqueness
What sets Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
1373882-70-2 |
|---|---|
Formule moléculaire |
C29H33NO5 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
methyl 4-[3-[hydroxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate |
InChI |
InChI=1S/C29H33NO5/c1-34-27(31)18-10-20-30(21-11-19-28(32)35-2)26-17-9-16-25(22-26)29(33,23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-9,12-17,22,33H,10-11,18-21H2,1-2H3 |
Clé InChI |
RLBKQJNNVQNFHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN(CCCC(=O)OC)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



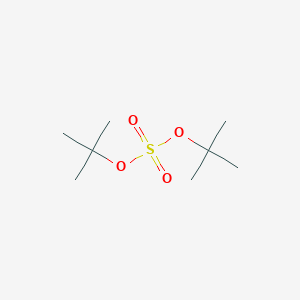
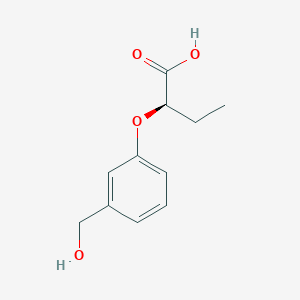
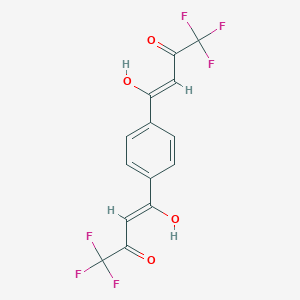

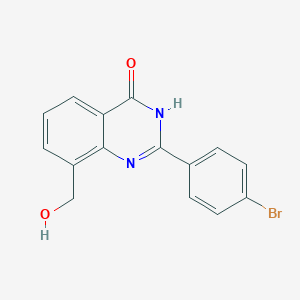
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

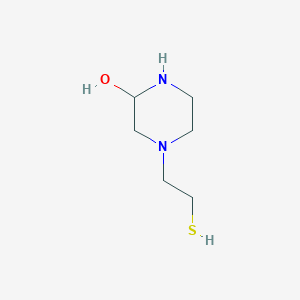
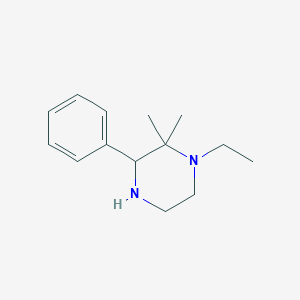
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
